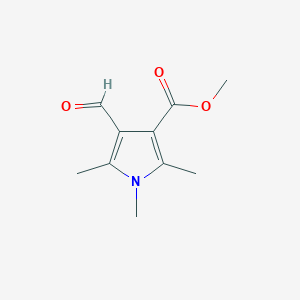

Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-formyl-1,2,5-trimethylpyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6-8(5-12)9(10(13)14-4)7(2)11(6)3/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDLMVCFWFSFNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1C)C)C(=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380166 | |

| Record name | METHYL 4-FORMYL-1,2,5-TRIMETHYL-1H-PYRROLE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-49-0 | |

| Record name | METHYL 4-FORMYL-1,2,5-TRIMETHYL-1H-PYRROLE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate, a polysubstituted pyrrole derivative of significant interest in medicinal chemistry and materials science. This document delves into its physicochemical properties, outlines a robust synthetic pathway, explores its chemical reactivity, and discusses its potential applications, offering field-proven insights for researchers and developers.

Introduction: The Significance of the Polysubstituted Pyrrole Scaffold

The pyrrole ring is a foundational heterocyclic motif present in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and versatile reactivity make it a privileged scaffold in drug design. Highly substituted pyrrole derivatives, such as this compound, offer a rich platform for creating diverse molecular architectures with tailored biological activities. The presence of multiple functional groups—a methyl ester, a formyl group, and three methyl substituents on the pyrrole core—provides numerous handles for chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. These compounds are valuable intermediates in the synthesis of more complex molecules, including potential therapeutic agents and functional materials.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 175276-49-0 | [1] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1] |

| Molecular Weight | 195.22 g/mol | [1] |

| Appearance | Expected to be a solid | N/A |

| Melting Point | 124 °C | [1] |

| Boiling Point | 333.6 °C | [1] |

| Density | 1.12 g/cm³ | [1] |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. | N/A |

| Polar Surface Area (PSA) | 48.3 Ų | [1] |

| LogP (XLogP3) | 1.2 | [1] |

Synthesis and Characterization: A Strategic Approach

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate (Paal-Knorr Reaction)

The Paal-Knorr synthesis is a classic and efficient method for constructing pyrrole rings from 1,4-dicarbonyl compounds and primary amines.[2][3]

-

Rationale: This reaction is chosen for its reliability and the ready availability of the starting materials. The acidic catalyst protonates a carbonyl group, facilitating nucleophilic attack by the amine and subsequent cyclization and dehydration to form the aromatic pyrrole ring.[2]

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl acetoacetate (1.0 eq), 2,3-butanedione (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in toluene.

-

Add methylamine (1.1 eq, as a solution in a suitable solvent or generated in situ) dropwise to the stirred solution.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate.

-

Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4]

-

Rationale: The pyrrole ring is electron-rich and readily undergoes electrophilic substitution. The Vilsmeier reagent, a chloroiminium salt, is a mild electrophile suitable for this transformation. The formylation is expected to occur at the C4 position due to the directing effects of the existing substituents.

-

Procedure:

-

In a flame-dried, two-necked flask under an inert atmosphere, cool a solution of anhydrous N,N-dimethylformamide (DMF) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) to the DMF with vigorous stirring, maintaining the temperature at 0 °C. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

-

Dissolve the Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate (1.0 eq) from Step 1 in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of sodium hydroxide or sodium bicarbonate until the pH is basic.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

Expected Characterization Data

Based on the analysis of structurally similar compounds, the following spectral data are anticipated for the title compound.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Formyl Proton (-CHO): A singlet in the region of δ 9.5-10.0 ppm.

-

Methyl Ester Protons (-OCH₃): A singlet at approximately δ 3.8-4.0 ppm.

-

N-Methyl Protons (N-CH₃): A singlet around δ 3.6-3.8 ppm.

-

C2 and C5-Methyl Protons: Two distinct singlets in the range of δ 2.2-2.6 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Formyl Carbonyl Carbon (-CHO): A signal in the δ 180-190 ppm region.

-

Ester Carbonyl Carbon (-COOCH₃): A signal around δ 160-165 ppm.

-

Pyrrole Ring Carbons: Signals in the aromatic region (δ 110-140 ppm).

-

Methyl Ester Carbon (-OCH₃): A signal around δ 50-55 ppm.

-

N-Methyl Carbon (N-CH₃): A signal in the δ 30-35 ppm range.

-

C2 and C5-Methyl Carbons: Signals in the δ 10-15 ppm region.

IR (Infrared) Spectroscopy:

-

C=O Stretching (Formyl): A strong absorption band around 1660-1680 cm⁻¹.

-

C=O Stretching (Ester): A strong absorption band around 1700-1720 cm⁻¹.

-

C-H Stretching (sp² and sp³): Bands in the region of 2800-3100 cm⁻¹.

-

C-N and C-C Stretching: Bands in the fingerprint region (below 1600 cm⁻¹).

MS (Mass Spectrometry):

-

Molecular Ion Peak (M⁺): Expected at m/z = 195.

-

Key Fragmentation Patterns: Loss of the methoxy group (-OCH₃) to give a peak at m/z = 164, and loss of the entire methoxycarbonyl group (-COOCH₃) to give a peak at m/z = 136.

Chemical Reactivity and Potential Applications

The bifunctional nature of this compound, possessing both an aldehyde and an ester group, makes it a versatile building block for further synthetic transformations.

Caption: Key chemical transformations of the title compound.

-

Reactivity of the Formyl Group: The aldehyde functionality can undergo a wide range of reactions. It can be oxidized to a carboxylic acid, reduced to a primary alcohol, or converted to an alkene via the Wittig reaction.[5] It also serves as an electrophile in condensation reactions with various nucleophiles, such as amines to form imines or active methylene compounds in Knoevenagel condensations.[5]

-

Reactivity of the Ester Group: The methyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.[6] This acid can then be coupled with amines to form amides, a common transformation in the synthesis of bioactive molecules. Reduction of the ester, for instance with lithium aluminum hydride, would yield a primary alcohol.

-

Applications in Drug Discovery and Materials Science: The diverse reactivity of this scaffold allows for the synthesis of a wide array of derivatives for screening in drug discovery programs. Substituted pyrroles are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7] The extended π-system that can be generated from the formyl and ester groups also makes these compounds interesting precursors for the development of organic electronic materials, such as dyes and sensors.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicology: The toxicological properties of this specific compound have not been extensively studied. It is prudent to treat it as a potentially hazardous substance.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical entity. Its polysubstituted nature and bifunctionality provide a rich platform for synthetic diversification. This guide has provided a detailed overview of its physicochemical properties, a plausible and robust synthetic strategy, an exploration of its chemical reactivity, and a discussion of its potential applications. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and materials science, enabling them to leverage the full potential of this promising molecule.

References

-

Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

- Abell, A. D., Nabbs, B. K., & Battersby, A. R. (1998). Synthesis and Properties of Ring-Deactivated Deuterated (Hydroxymethyl)pyrroles. Journal of the American Chemical Society, 120(44), 11538–11544.

- Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015).

- Kim, M. J., Gaube, S. M., Beh, M. H. R., Smith, C. D., & Thompson, A. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances, 9(55), 31773–31780.

- Minetto, G., Raveglia, L. F., & Taddei, M. (2005). Microwave-Assisted Paal-Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277–5288.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

- Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185.

-

ResearchGate. (n.d.). Regioselective Synthesis of Highly Aryl-Substituted Pyrrole Carboxylates as Useful Medicinal Chemistry Leads. Retrieved from [Link]

-

Syrris. (n.d.). One-step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of Tert-Bu. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

PubMed. (2010). One-step Continuous Flow Synthesis of Highly Substituted pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of Tert-Butyl Esters. Retrieved from [Link]

- Singh, R. K., Kumar, R., & Singh, P. P. (2020). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 25(22), 5438.

- Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015).

-

J-GLOBAL. (n.d.). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides. Retrieved from [Link]

- Rajput, S. S., & Patil, S. P. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1236-1249.

-

Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubMed. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]

Sources

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924) [hmdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate [cymitquimica.com]

- 5. 1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl- [webbook.nist.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. 1H-Pyrrole, 1-methyl- [webbook.nist.gov]

A Technical Guide to the Structural Elucidation of Substituted Pyrroles: A Case Study of Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate

Foreword: Navigating Structural Ambiguity in Heterocyclic Chemistry

In the landscape of drug discovery and materials science, substituted pyrroles represent a cornerstone of heterocyclic chemistry, prized for their diverse biological activities and versatile synthetic applications. The precise determination of their molecular architecture is a critical step in harnessing their potential. This guide provides an in-depth, technical walkthrough of the modern spectroscopic strategies employed to elucidate the structure of these complex molecules.

While our focus is on Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate (CAS: 175276-49-0), a compound of interest in synthetic chemistry, comprehensive, publicly accessible spectroscopic data for this specific molecule is limited. To provide a practical and data-driven guide, we will pivot to a detailed analysis of a closely related and well-characterized constitutional isomer. This approach serves a dual purpose: it allows for a thorough demonstration of the elucidation workflow with real data and highlights the nuanced interpretive skills required to differentiate between structurally similar compounds. By understanding how to characterize this analogue, a researcher will be fully equipped to analyze our primary target and similar pyrrole derivatives.

This guide is structured not as a rigid protocol, but as a logical workflow, mirroring the process of scientific inquiry from initial analysis to final structural confirmation. We will delve into the "why" behind each technique and data point, providing the authoritative grounding necessary for researchers, scientists, and drug development professionals to apply these principles in their own work.

Initial Characterization and Hypothesis Generation

The first step in any structural elucidation is to gather fundamental information and form a structural hypothesis. For our target compound, this compound, the name itself suggests a specific arrangement of substituents on a pyrrole core.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃ | |

| Molecular Weight | 195.22 g/mol | |

| CAS Number | 175276-49-0 |

Based on the name, we can draw a hypothesized structure:

Hypothesized Structure of this compound

Our task is to use spectroscopic methods to either confirm or refute this structure. The following sections will detail the application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy to achieve this.

Mass Spectrometry: Confirming Molecular Weight and Probing Fragmentation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern.[1] High-resolution mass spectrometry (HRMS) can provide an exact mass, which in turn confirms the elemental composition.

Expected Results for the Target Compound

For C₁₀H₁₃NO₃, the expected exact mass for the molecular ion [M]⁺ would be approximately 195.0895. In electrospray ionization (ESI) in positive mode, we would expect to see the protonated molecule [M+H]⁺ at m/z 196.0972.

Fragmentation Analysis: A Window into Structure

The fragmentation of substituted pyrroles is heavily influenced by the nature and position of the substituents. For our target molecule, key fragmentations would likely involve the loss of the ester and formyl groups.

-

Loss of the methoxy group (-OCH₃): A peak at m/z 164 ([M-31]⁺) would be indicative of the cleavage of the methyl ester.

-

Loss of the formyl group (-CHO): A peak at m/z 166 ([M-29]⁺) would suggest the loss of the aldehyde functionality.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the pyrrole ring is also a common fragmentation pathway for N-alkylated amines.

The following diagram illustrates the logical workflow for MS analysis.

Workflow for Mass Spectrometry Analysis.

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Perform tandem MS (MS/MS) on the protonated molecular ion to induce fragmentation and record the product ion spectrum.

-

-

Data Analysis:

-

Determine the exact mass of the [M+H]⁺ ion and use it to calculate the elemental composition.

-

Propose structures for the major fragment ions observed in the MS/MS spectrum.

-

Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint".

Expected IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium | C-H stretching (methyl) |

| ~1720-1700 | Strong | C=O stretching (ester) |

| ~1690-1670 | Strong | C=O stretching (aldehyde) |

| ~1550-1450 | Medium | C=C stretching (pyrrole ring) |

| ~1250-1050 | Strong | C-O stretching (ester) |

The presence of two distinct carbonyl peaks would be a key indicator of the formyl and carboxylate groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Lower the ATR anvil to ensure good contact with the sample.

-

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify the major absorption bands and assign them to the corresponding functional groups.

-

Nuclear Magnetic Resonance Spectroscopy: The Blueprint of the Molecule

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR: Proton Environments and Connectivity

The ¹H NMR spectrum reveals the number of different types of protons in a molecule, their relative numbers (through integration), and their connectivity to neighboring protons (through spin-spin coupling).

Predicted ¹H NMR Data for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5-10.0 | s | 1H | Aldehyde (-CHO) |

| ~3.8 | s | 3H | Ester (-OCH₃) |

| ~3.6 | s | 3H | N-methyl (N-CH₃) |

| ~2.5 | s | 3H | Ring methyl (C2-CH₃) |

| ~2.3 | s | 3H | Ring methyl (C5-CH₃) |

The absence of any splitting (all signals are singlets) is a key predicted feature, as there are no vicinal protons to cause coupling.

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms in a molecule.

Predicted ¹³C NMR Data for this compound:

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | Aldehyde Carbonyl (C=O) |

| ~165 | Ester Carbonyl (C=O) |

| ~140-120 | Pyrrole Ring Carbons (4C) |

| ~51 | Ester Methyl (-OCH₃) |

| ~35 | N-Methyl (N-CH₃) |

| ~15-10 | Ring Methyls (C2-CH₃, C5-CH₃) |

2D NMR: Unambiguous Assignments

Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are essential for definitively connecting the atoms in the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This would confirm, for example, which ¹H signal corresponds to which methyl carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key to piecing together the molecular puzzle. For instance, an HMBC correlation between the aldehyde proton (~9.5 ppm) and the C3 and C5 carbons of the pyrrole ring would confirm its position at C4.

The following diagram illustrates the logical connections established by 2D NMR.

Key HMBC correlations for structural confirmation.Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire 2D spectra (gCOSY, gHSQC, gHMBC) using standard pulse programs.

-

-

Data Processing and Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Reference the spectra to the TMS signal.

-

Integrate the ¹H signals and measure coupling constants.

-

Assign all ¹H and ¹³C signals based on chemical shifts, multiplicities, and 2D correlations.

-

Integrated Structure Elucidation: Synthesizing the Evidence

The definitive structure is established not by a single piece of evidence, but by the convergence of all spectroscopic data.

-

MS confirms the molecular formula is C₁₀H₁₃NO₃.

-

IR confirms the presence of two carbonyl groups (ester and aldehyde) and C-H bonds.

-

¹³C NMR confirms 10 unique carbon environments , including two carbonyls, four aromatic carbons, and four methyl carbons.

-

¹H NMR shows five distinct singlet signals , corresponding to the aldehyde proton and the four methyl groups, confirming the absence of adjacent protons.

-

2D NMR (specifically HMBC) provides the unambiguous connectivity , linking the methyl groups and functional groups to their specific positions on the pyrrole ring, ultimately confirming the hypothesized structure of this compound.

This multi-faceted, self-validating approach ensures the highest degree of confidence in the final structural assignment, a critical requirement for advancing research and development in the chemical sciences.

References

-

Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(21), 2460-2468. [Link]

-

Semantic Scholar. (n.d.). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]

-

PREMIER Biosoft. (n.d.). Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. Retrieved from [Link]

-

CURRENTA. (n.d.). Mass spectrometry for structural elucidation. Retrieved from [Link]

-

Fiveable. (n.d.). Structural elucidation using mass spectrometry | Spectroscopy Class Notes. Retrieved from [Link]

-

MDPI. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 640310, methyl 4-formyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]

-

Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics, 8, 105. [Link]

-

AWS. (n.d.). Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivativ. Retrieved from [Link]

-

Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

Pérez-Fuertes, Y., Kelly, A. M., Fossey, J. S., Powell, M. E., Bull, S. D., & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-214. [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

ResearchGate. (2008). (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

ResearchGate. (n.d.). I.R Spectrum of Heterocyclic Compound {7}. Retrieved from [Link]

-

PubMed. (1993). Discovery and synthesis of methyl 2,5-dimethyl-4-[2- (phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound, 95%, Thermo Scientific™. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5329314, Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]

-

MDPI. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility

Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate (MFTMPC), with a molecular formula of C₁₀H₁₃NO₃[1], is a polysubstituted pyrrole derivative. The pyrrole ring is a fundamental scaffold in many pharmaceuticals and biologically active compounds[2][3]. The solubility of a novel chemical entity like MFTMPC is a cornerstone physical property that dictates its journey through discovery and development.[4][5][6] From optimizing reaction conditions and purification strategies to enabling formulation for preclinical studies, a comprehensive understanding of a compound's solubility is indispensable.[7][8]

Poor solubility can impede absorption, leading to reduced bioavailability and masking of a compound's true therapeutic potential.[8][9] Therefore, the early and accurate characterization of solubility in a range of relevant solvents is a critical, risk-mitigating step in the drug development pipeline. This guide outlines the theoretical underpinnings, proven experimental protocols, and practical applications of solubility data, using MFTMPC as a representative model.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the guiding concept for predicting solubility.[10][11] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Molecular Structure Analysis of MFTMPC:

-

Pyrrole Core: The heterocyclic aromatic ring is relatively non-polar.[12]

-

Methyl Ester (-COOCH₃) and Formyl (-CHO) Groups: These are polar, capable of dipole-dipole interactions and acting as hydrogen bond acceptors.

-

N-Methyl and C-Methyl Groups: These alkyl groups are non-polar.

The combination of these functional groups suggests that MFTMPC is a molecule of intermediate polarity . We can predict that it will exhibit limited solubility in highly non-polar solvents (like alkanes) and highly polar, protic solvents (like water), but will likely show good solubility in solvents of intermediate polarity, such as chlorinated solvents, ketones, and esters.

Gold Standard Methodology: Equilibrium Solubility Determination via the Shake-Flask Method

To obtain definitive solubility data, the saturation shake-flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility.[13][14] This method measures the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid compound.[15][16]

Experimental Protocol: Shake-Flask Method

This protocol is a self-validating system designed to ensure thermodynamic equilibrium is reached and accurately measured.

Objective: To determine the equilibrium solubility of MFTMPC in a selected organic solvent at a controlled temperature (e.g., 25°C).

Materials:

-

MFTMPC (solid, crystalline powder)

-

Selected organic solvents (HPLC grade)

-

4 mL glass vials with PTFE-lined screw caps

-

Analytical balance

-

Vial roller, orbital shaker, or thermomixer set to 25°C

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)

-

HPLC-UV system or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid MFTMPC (e.g., ~5-10 mg) to a 4 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Cap the vial securely and place it on a vial roller or shaker in a temperature-controlled environment (25°C). Allow the slurry to agitate for at least 24 hours.[15]

-

Causality Insight: Continuous agitation minimizes the diffusion layer thickness, while a prolonged equilibration time (24-48 hours) is necessary to ensure the system reaches true thermodynamic equilibrium.[13][14] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h); equilibrium is reached when the measured concentration no longer changes.[13]

-

-

Phase Separation: After equilibration, allow the vials to rest for a short period to let the excess solid settle. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial.

-

Trustworthiness Check: Filtration is a critical step to remove any microscopic, undissolved particles that would otherwise lead to an overestimation of solubility.

-

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of MFTMPC.

-

Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. Express the final result in units such as mg/mL or mol/L.

Workflow Visualization

The following diagram illustrates the key steps in the Shake-Flask solubility determination workflow.

Sources

- 1. echemi.com [echemi.com]

- 2. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 3. journal.uctm.edu [journal.uctm.edu]

- 4. ucd.ie [ucd.ie]

- 5. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solubility and its Importance.pptx [slideshare.net]

- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. evotec.com [evotec.com]

- 10. chem.ws [chem.ws]

- 11. youtube.com [youtube.com]

- 12. biosynce.com [biosynce.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. In-vitro Thermodynamic Solubility [protocols.io]

- 16. researchgate.net [researchgate.net]

Molecular weight and formula of Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate

An In-Depth Technical Guide to Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate

Introduction: The Strategic Value of a Polysubstituted Pyrrole Scaffold

In the landscape of medicinal chemistry and drug development, the pyrrole ring system stands out as a "privileged scaffold"—a molecular framework that is recurrently found in potent, biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of therapeutics ranging from anti-inflammatory agents to anticancer drugs.[2][3]

This guide focuses on a specific, highly functionalized derivative: This compound . Classified as a bulk drug intermediate, this molecule is not an end-product but rather a critical starting point for the synthesis of more complex pharmaceutical agents.[4] Its strategic importance lies in the orthogonal reactivity of its functional groups—an ester and an aldehyde—which provide chemists with versatile handles for molecular elaboration.

This document serves as a technical deep-dive for researchers, medicinal chemists, and drug development professionals. It will elucidate the molecule's fundamental properties, propose a robust synthetic strategy, and explore its vast potential as a foundational building block in the synthesis of next-generation therapeutics, grounded in established chemical principles and field-proven insights.

Core Molecular Profile and Physicochemical Properties

A precise understanding of a molecule's physical and chemical properties is paramount for its effective use in synthesis and process development. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 175276-49-0 | [4][5] |

| Molecular Formula | C₁₀H₁₃NO₃ | [4][5][6] |

| Molecular Weight | 195.22 g/mol | [4][5] |

| Melting Point | 124 °C | [4] |

| Boiling Point | 333.6 °C | [4] |

| Density | 1.12 g/cm³ | [4] |

| SMILES | COC(=O)C1=C(C)N(C)C(C)=C1C=O | [5] |

Structural Analysis

The molecule's structure is a pentasubstituted pyrrole ring, which imparts significant stability and defines its chemical personality. The strategic placement of electron-donating methyl groups and electron-withdrawing formyl and carboxylate groups creates a unique electronic landscape that dictates its reactivity.

Caption: 2D structure of this compound.

The three methyl groups play a crucial role beyond simple substitution. In drug design, methylation is a key strategy to modulate physicochemical properties.[7] These groups can enhance binding affinity through hydrophobic interactions and improve metabolic stability by blocking potential sites of oxidation.[7]

Proposed Synthesis Pathway: A Multi-Component Approach

While specific literature for the direct synthesis of this exact molecule is sparse, its structure strongly suggests a highly efficient and convergent synthetic strategy based on classical pyrrole formations, such as the Hantzsch or Knorr pyrrole synthesis. A plausible and robust workflow involves a multi-component reaction, a cornerstone of modern synthetic efficiency.

Experimental Protocol: Four-Component Condensation

This proposed protocol is based on well-established methodologies for constructing highly substituted pyrroles. The causality behind this choice is its atom economy and the ability to construct the complex core in a single step from readily available starting materials.

-

Reaction Setup: To a solution of ethyl acetoacetate (1.1 eq) in glacial acetic acid, add 2,3-butanedione (1.0 eq). Stir the mixture at room temperature for 15 minutes.

-

Nucleophilic Addition: Cool the mixture in an ice bath and slowly add methylamine (1.2 eq, 40% solution in water), followed by the addition of methyl 3-aminocrotonate (1.0 eq). Rationale: This sequence allows for the controlled formation of the necessary enamine intermediates prior to the final cyclization cascade.

-

Cyclization: Allow the reaction to warm to room temperature and then heat to reflux (approx. 118 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale: Thermal energy is required to drive the intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.

-

Workup and Isolation: After cooling, pour the reaction mixture into a beaker of ice-water. The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure pyrrole-3-carboxylate precursor.

-

Vilsmeier-Haack Formylation: To a solution of the purified pyrrole (1.0 eq) in anhydrous DMF at 0 °C, add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise. Stir at room temperature for 2 hours, then heat to 60 °C for 1 hour. Rationale: This is a classic and highly reliable method for installing a formyl group onto an electron-rich aromatic ring like pyrrole.

-

Final Workup: Quench the reaction by pouring it onto crushed ice with a saturated sodium acetate solution. The product, this compound, will precipitate and can be collected by filtration and recrystallized.

Caption: Potential derivatization pathways for drug discovery.

Anticipated Spectroscopic Signature

For unambiguous identification and quality control, a combination of spectroscopic methods is essential. Based on the molecule's structure, the following spectral characteristics can be predicted:

-

¹H NMR (in CDCl₃, 400 MHz):

-

δ ~9.8-10.0 ppm (s, 1H): Aldehyde proton (-CHO).

-

δ ~3.8 ppm (s, 3H): Methyl ester protons (-OCH₃).

-

δ ~3.6 ppm (s, 3H): N-methyl protons (N-CH₃).

-

δ ~2.5 ppm (s, 3H): C2-methyl protons.

-

δ ~2.3 ppm (s, 3H): C5-methyl protons.

-

Expertise Note: The downfield shift of the aldehyde proton is highly characteristic. The singlet nature of all peaks is expected due to the absence of adjacent protons for coupling.

-

-

¹³C NMR (in CDCl₃, 100 MHz):

-

δ ~185 ppm: Aldehyde carbonyl carbon.

-

δ ~165 ppm: Ester carbonyl carbon.

-

δ ~120-140 ppm: Four distinct signals for the pyrrole ring carbons.

-

δ ~51 ppm: Methyl ester carbon.

-

δ ~30 ppm: N-methyl carbon.

-

δ ~10-15 ppm: Two signals for the C2 and C5 methyl carbons.

-

-

IR Spectroscopy (ATR):

-

~1720 cm⁻¹: Strong C=O stretch from the methyl ester.

-

~1680 cm⁻¹: Strong C=O stretch from the aromatic aldehyde. The lower frequency compared to the ester is due to conjugation with the pyrrole ring.

-

~2820 and 2720 cm⁻¹: Characteristic C-H stretches of the aldehyde (Fermi doublets).

-

Conclusion

This compound is more than a chemical curiosity; it is a strategically designed platform for innovation in drug discovery. Its stable, highly substituted pyrrole core, combined with orthogonally reactive functional groups, provides an exceptional starting point for the synthesis of diverse and complex molecular architectures. The insights provided in this guide—from its fundamental properties and a robust synthetic strategy to its potential derivatizations—are intended to empower researchers and development scientists to leverage this potent intermediate in their quest for novel and effective therapeutics. Its application is a clear example of how thoughtful molecular design at the intermediate stage can profoundly accelerate the journey from a chemical concept to a life-changing medicine.

References

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 175276-49-0. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound, 95%, Thermo Scientific. Retrieved from [Link]

-

Suchetan, P. A., et al. (2014). Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Acmechem. (n.d.). The Synthesis and Application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. Retrieved from [Link]

-

Bansal, Y., & Singh, R. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. Retrieved from [Link]

-

Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. Retrieved from [Link]

-

Krasavin, M., et al. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

Sources

- 1. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound | CAS 175276-49-0 [matrix-fine-chemicals.com]

- 6. This compound, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the safety protocols and handling procedures for Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate (CAS No. 175276-49-0). As a substituted pyrrole, this compound is of interest in synthetic and medicinal chemistry. A thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. While comprehensive toxicological data for this specific molecule is not fully established, this guide synthesizes available information and established best practices for related chemical structures to provide a robust framework for its safe utilization.[1]

Compound Profile and Physicochemical Properties

This compound is a solid organic compound. A clear understanding of its physical and chemical properties is the first step in a comprehensive risk assessment.

| Property | Value | Source |

| CAS Number | 175276-49-0 | |

| Molecular Formula | C₁₀H₁₃NO₃ | |

| Molecular Weight | 195.22 g/mol | |

| Appearance | Solid | Inferred from related compounds |

| Melting Point | Not Determined | - |

| Boiling Point | Not Determined | - |

| Solubility | Insoluble in water. Soluble in alcohol, ether, dilute acids, acetone, and benzene (inferred from pyrrole).[2] | - |

Hazard Identification and Risk Assessment

While the toxicological properties of this compound have not been fully investigated, the available data indicates it should be handled with care.[1] It is classified as an irritant and may be harmful by ingestion and inhalation.[1]

GHS Hazard Statements (Anticipated based on available data):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H302: Harmful if swallowed.

The parent heterocycle, pyrrole, is classified as a flammable liquid and vapor, is toxic if swallowed, and can cause serious eye damage.[3][4] Therefore, it is prudent to treat this compound with a similar level of caution regarding flammability and toxicity.

Logical Framework for Risk Assessment

Caption: A generalized workflow for a synthetic experiment.

Step-by-Step Methodology:

-

Preparation:

-

Don all required PPE as outlined in Section 3.2.

-

Ensure the chemical fume hood is functioning correctly.

-

Gather all necessary glassware and reagents.

-

-

Weighing and Transfer:

-

Place a weigh boat on a tared analytical balance inside the fume hood.

-

Carefully transfer the required amount of this compound to the weigh boat using a clean spatula.

-

Transfer the weighed solid to the reaction vessel.

-

-

Reaction:

-

Under an inert atmosphere if required, add the solvent and other reagents to the reaction vessel.

-

Stir the reaction mixture at the appropriate temperature.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction appropriately.

-

Perform necessary extractions and washes.

-

Purify the product using standard techniques such as column chromatography or recrystallization.

-

-

Waste Disposal:

-

Segregate all waste generated (solid waste, organic solvent waste, aqueous waste) into appropriately labeled hazardous waste containers.

-

Disposal Considerations

Improper disposal of this compound and its waste can pose environmental risks.

-

General Principle: This compound and its containers must be disposed of as hazardous waste. [2]Never pour down the drain. [3]* Waste Streams:

-

Solid Waste: Contaminated consumables (gloves, weigh boats, paper towels) and unreacted solid should be placed in a designated solid hazardous waste container.

-

Liquid Waste: Organic solvents from reactions and purification should be collected in a labeled halogenated or non-halogenated organic waste container as appropriate. Aqueous layers from extractions should be collected in a labeled aqueous waste container.

-

-

Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations. [2]

Conclusion

This compound is a valuable compound for chemical research and development. While comprehensive hazard data is still being developed, a cautious and informed approach to its handling is essential. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can safely unlock the synthetic potential of this molecule.

References

Sources

A Comprehensive Technical Guide to the Thermochemical Profile of Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate

Foreword: The Imperative of Thermochemical Data in Modern Drug Development

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising lead to a viable drug candidate is fraught with challenges. A critical, yet often underestimated, aspect of this journey is the comprehensive characterization of its physicochemical properties. Among these, the thermochemical profile stands out as a cornerstone for ensuring safety, stability, and manufacturability. For a novel compound such as Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate, a substituted pyrrole derivative with potential pharmacological relevance, understanding its energetic landscape is not merely an academic exercise. It is a fundamental requirement for predicting its behavior under various conditions, from storage and formulation to its interaction within a biological system.

Initial Physicochemical Assessment

Before delving into complex thermochemical measurements, a foundational understanding of the molecule's basic physical properties is essential. These initial data points are crucial for sample handling, experimental design, and initial safety assessments.

Some basic properties for this compound (CAS No. 175276-49-0) have been reported by chemical suppliers.[1][2]

Table 1: Reported Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃ | [1] |

| Molecular Weight | 195.22 g/mol | [1] |

| Melting Point | 124 °C | [1] |

| Boiling Point | 333.6 °C | [1] |

| Density | 1.12 g/cm³ | [1] |

| Flash Point | 155.5 °C | [1] |

These values, particularly the melting point, provide a preliminary indication of the compound's solid-state nature and thermal stability, guiding the temperature ranges for subsequent, more detailed thermal analysis.

The Cornerstone of Accuracy: Synthesis and High-Purity Sample Preparation

The validity of any thermochemical measurement is contingent upon the purity of the sample. Impurities, such as residual solvents or by-products from synthesis, can introduce significant errors in calorimetric and thermogravimetric analyses. While the specific synthesis route for this exact molecule is not detailed in peer-reviewed literature, a plausible approach can be inferred from established organic chemistry principles for pyrrole synthesis and functionalization. The synthesis of related pyrrole derivatives often involves multi-step reactions that require rigorous purification of the final product.[3][4][5]

Protocol 1: General Workflow for High-Purity Sample Preparation

-

Synthesis: Synthesize the target compound using an appropriate, high-yield chemical route.

-

Crude Purification: Perform an initial purification of the reaction mixture, typically using column chromatography, to isolate the crude product.

-

Recrystallization: The most critical step for obtaining a high-purity crystalline solid is recrystallization from a suitable solvent system. This process should be repeated until the melting point of the sample is sharp and consistent with the established value.

-

Drying: The purified crystalline sample must be thoroughly dried under a high vacuum at a temperature well below its melting point to remove any residual solvent.

-

Purity Verification: The purity of the final sample must be unequivocally confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

-

High-Performance Liquid Chromatography (HPLC): To quantify the purity, which should ideally be >99.5% for high-quality thermochemical studies.

-

Elemental Analysis: To confirm the empirical formula (C, H, N).

-

Caption: Workflow for obtaining a high-purity sample.

Experimental Determination of Thermochemical Properties

A multi-technique approach combining calorimetry and thermogravimetry is essential for a comprehensive experimental investigation.

Enthalpy of Formation via Combustion Calorimetry

The standard molar enthalpy of formation (ΔfHₘ°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a critical parameter for assessing molecular stability and reaction energetics.[6] For organic compounds, it is most accurately determined indirectly by measuring the enthalpy of combustion (ΔcHₘ°) using bomb calorimetry.[7][8][9]

Protocol 2: Determination of Enthalpy of Combustion

-

Calorimeter Calibration: Calibrate the bomb calorimeter using a certified standard reference material, typically benzoic acid, to determine the energy equivalent of the calorimeter system.

-

Sample Preparation: Press a precise mass (typically 0.5-1.0 g) of the high-purity crystalline sample into a pellet.

-

Bomb Assembly: Place the pellet in the crucible within the combustion bomb. Add a small, precise amount of water to the bomb to ensure all combustion products are in their standard states. Pressurize the bomb with high-purity oxygen (typically to ~30 atm).

-

Combustion: Submerge the bomb in a known volume of water in the calorimeter. Ignite the sample and record the temperature change of the water over time.

-

Data Analysis: Correct the observed temperature rise for heat exchange with the surroundings and the energy of ignition. Calculate the energy of combustion from the corrected temperature rise and the calorimeter's energy equivalent.

-

Derivation of ΔfHₘ°: Use the experimentally determined ΔcHₘ° and the known standard enthalpies of formation for the combustion products (CO₂(g) and H₂O(l)) via Hess's law to calculate the standard molar enthalpy of formation of the compound.

Heat Capacity, Fusion, and Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature.[10] It is used to determine heat capacity (Cp), melting temperature (Tm), and the enthalpy of fusion (ΔfusH).[11][12][13][14]

Protocol 3: DSC Analysis

-

Sample Preparation: Accurately weigh a small amount (2-5 mg) of the high-purity sample into an aluminum DSC pan and hermetically seal it.

-

Experimental Program:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Equilibrate the system at a low temperature (e.g., 0 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 150 °C).

-

Record the differential heat flow between the sample and the reference.

-

-

Data Analysis:

-

Heat Capacity (Cp): The heat capacity can be determined from the displacement of the baseline in the heat flow signal.

-

Melting Point (Tm): The melting point is identified as the onset temperature of the endothermic peak corresponding to fusion.

-

Enthalpy of Fusion (ΔfusH): Integrate the area of the melting peak to determine the enthalpy of fusion.

-

Thermal Stability via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability, decomposition profile, and the presence of volatile components like moisture or residual solvents.[15][16][17][18] TGA is often run in parallel with DSC to provide a more complete picture of thermal events.[15]

Protocol 4: TGA Analysis

-

Sample Preparation: Place an accurately weighed sample (5-10 mg) into the TGA sample pan.

-

Experimental Program:

-

Heat the sample under a controlled atmosphere (typically inert nitrogen) at a constant rate (e.g., 10 °C/min) from ambient temperature to a high temperature where complete decomposition occurs (e.g., 600 °C).

-

-

Data Analysis:

-

The resulting TGA curve plots mass loss versus temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.

-

The shape of the curve and its derivative can reveal single or multi-step decomposition processes.

-

Caption: Integrated experimental workflow for thermochemical analysis.

Computational Prediction of Thermochemical Properties

In the absence of experimental data, and as a powerful complementary tool, in silico methods can provide reliable predictions of thermochemical properties. Density Functional Theory (DFT) is a widely used quantum mechanical approach for this purpose.[19][20][21] Computational studies on other pyrrole derivatives provide a strong basis for selecting appropriate methodologies.[22][23]

Protocol 5: DFT Computational Workflow

-

Molecular Structure Optimization:

-

The 3D structure of this compound is built.

-

A geometry optimization is performed to find the lowest energy conformation of the molecule. A common and reliable level of theory for this is B3LYP with a 6-31G(d) basis set.

-

-

Vibrational Frequency Calculation:

-

A frequency calculation is performed on the optimized geometry at the same level of theory.

-

The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

The results of this calculation are used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.

-

-

Calculation of Thermochemical Properties:

-

From the frequency calculation, key properties such as standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°) can be calculated at a standard temperature (298.15 K) and pressure (1 atm).

-

The gas-phase enthalpy of formation can be calculated using isodesmic reactions, which help to cancel out systematic errors in the calculations.

-

Synthesizing the Data: A Holistic Profile

The ultimate goal is to integrate the experimental and computational data into a single, cohesive thermochemical profile. The computational results can validate the experimental findings and provide insights into the gas-phase properties that are difficult to measure directly.

Table 2: Target Thermochemical Data Summary

| Parameter | Symbol | Method | Significance |

| Standard Molar Enthalpy of Formation | ΔfHₘ° | Bomb Calorimetry, DFT | Fundamental measure of molecular stability. |

| Standard Molar Enthalpy of Combustion | ΔcHₘ° | Bomb Calorimetry | Key for safety assessment and reaction calorimetry. |

| Molar Heat Capacity | Cp,m | DSC, DFT | Defines heat required to change temperature; crucial for process design. |

| Enthalpy of Fusion | ΔfusH | DSC | Energy required for melting; important for formulation and solubility. |

| Decomposition Temperature | Td | TGA | Defines the upper limit of thermal stability. |

| Standard Molar Entropy | Sₘ° | DFT | Measure of molecular disorder; used in Gibbs free energy calculations. |

Conclusion

Establishing a comprehensive thermochemical profile for a new chemical entity like this compound is a non-trivial but essential undertaking in pharmaceutical development. It requires a meticulous, multi-faceted approach that begins with the synthesis of a high-purity sample. The synergistic use of experimental techniques—bomb calorimetry, DSC, and TGA—along with robust computational methods like DFT, provides a self-validating framework for data generation. The resulting dataset underpins critical decisions in process safety, formulation development, and regulatory compliance, ultimately de-risking the path from discovery to market.

References

-

Improved Pharma. (2022, January 7). Thermogravimetric Analysis. [Link]

-

ResolveMass Laboratories Inc. (n.d.). TGA Analysis in Pharmaceuticals. Retrieved January 9, 2024, from [Link]

-

TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

-

Plato, C., & Glasgow, A. R., Jr. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 41(2), 330–336. [Link]

-

Li, B.-T., Li, L.-L., & Li, X. (2019). Computational study about the derivatives of pyrrole as high-energy-density compounds. Molecular Simulation, 45(17), 1459–1464. [Link]

-

Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. [Link]

-

Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved January 9, 2024, from [Link]

-

Palyi, G., & Yoder, C. H. (1971). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 43(1), 131–131. [Link]

-

Chirico, R. D., & Kazakov, A. F. (2018). Thermodynamic properties of pyrrole, 1-methylpyrrole, 2,4-dimethylpyrrole, and 2,5-dimethylpyrrole: Experimental and computational results. The Journal of Chemical Thermodynamics, 116, 213–229. [Link]

-

Li, B.-T., Li, L.-L., & Li, X. (2019). Computational study about the derivatives of pyrrole as high-energy-density compounds. Taylor & Francis Online. [Link]

-

Angell, C. A., Sare, J. M., & Sare, E. J. (1978). Novel differential scanning calorimetric studies of supercooled organic liquids. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 74, 185–191. [Link]

-

Li, B.-T., Li, L.-L., & Li, X. (2019). Computational study about the derivatives of pyrrole as high-energy-density compounds. Semantic Scholar. [Link]

-

Kharasch, M. S. (1929). Heats of combustion of organic compounds. Bureau of Standards Journal of Research, 2, 359. [Link]

-

Kharasch, M. S. (1929). Heats of combustion of organic compounds. NIST Technical Series Publications. [Link]

-

Ruwe, L., et al. (2019). Pyrolysis and Combustion Chemistry of Pyrrole, a Reference Component for Bio-oil Surrogates: Jet-Stirred Reactor Experiments and Kinetic Modeling. Energy & Fuels, 33(7), 6523–6537. [Link]

-

Scott, D. W., et al. (1967). Pyrrole: chemical thermodynamic properties. The Journal of Physical Chemistry, 71(7), 2263–2270. [Link]

-

Jelesarov, I., & Bosshard, H. R. (1999). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Molecular Recognition, 12(1), 3–18. [Link]

-

da Silva, M. A. V. R. (Ed.). (2010). Combustion Calorimetry. ResearchGate. [Link]

-

Kharasch, M. S. (1929). Heats of Combustion of Organic Compounds. Industrial & Engineering Chemistry, 21(10), 925–925. [Link]

-

Domalski, E. S. (1972). Selected Values of Heats of Combustion and Heats of Formation of Organic Compounds Containing the Elements C, H, N, O, P, and S. Journal of Physical and Chemical Reference Data, 1(2), 221–277. [Link]

-

NIST. (n.d.). Pyrrole. NIST Chemistry WebBook. Retrieved January 9, 2024, from [Link]

-

Scott, D. W., et al. (1967). Pyrrole: chemical thermodynamic properties. Semantic Scholar. [Link]

-

Zarrow, J., et al. (1993). Discovery and synthesis of methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator. Journal of Medicinal Chemistry, 36(19), 2739–2744. [Link]

-

PubChem. (n.d.). methyl 4-formyl-1H-pyrrole-2-carboxylate. Retrieved January 9, 2024, from [Link]

-

Fisher Scientific. (n.d.). This compound, 95%, Thermo Scientific. Retrieved January 9, 2024, from [Link]

-

Sureshbabu, A. R., et al. (2014). Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1198. [Link]

-

Jalali, F., & Ghafourian, M. (2012). Prediction of Standard Enthalpy of Formation by a QSPR Model. International Journal of Molecular Sciences, 13(5), 6299–6317. [Link]

-

PubChem. (n.d.). 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. Retrieved January 9, 2024, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. Discovery and synthesis of methyl 2,5-dimethyl-4-[2- (phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | 253870-02-9 [chemicalbook.com]

- 6. Prediction of Standard Enthalpy of Formation by a QSPR Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdm16009.contentdm.oclc.org [cdm16009.contentdm.oclc.org]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Novel differential scanning calorimetric studies of supercooled organic liquids - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 14. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 15. improvedpharma.com [improvedpharma.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. veeprho.com [veeprho.com]

- 18. aurigaresearch.com [aurigaresearch.com]

- 19. tandfonline.com [tandfonline.com]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis Protocol for Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate: An Application Note for Drug Discovery and Development

Introduction

Pyrrole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a formyl group onto the pyrrole ring provides a versatile chemical handle for further molecular elaboration, making formylated pyrroles valuable intermediates in the synthesis of complex bioactive molecules. This application note provides a detailed, field-proven protocol for the synthesis of Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate, a key building block for the development of novel therapeutics. The synthesis involves a two-step sequence: the initial construction of the pyrrole core via a Paal-Knorr reaction followed by N-methylation, and a subsequent regioselective formylation at the C4 position using the Vilsmeier-Haack reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure reproducible and efficient synthesis.

Part 1: Synthesis of the Starting Material: Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate

The synthesis of the requisite starting material is achieved through a robust and scalable two-step process commencing with the Paal-Knorr pyrrole synthesis, a classic and reliable method for the construction of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines. This is followed by N-methylation to furnish the desired N-substituted pyrrole.

Step 1A: Paal-Knorr Synthesis of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

The initial pyrrole ring is constructed by the condensation of a 1,4-dicarbonyl compound with an amine. In this protocol, we will utilize readily available starting materials to synthesize the core pyrrole structure.

Reaction Scheme:

Step 1B: N-Methylation of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

The secondary amine of the pyrrole ring is then methylated to yield the fully substituted starting material for the formylation reaction. The use of a strong base is crucial for the deprotonation of the pyrrole nitrogen, facilitating its subsequent alkylation.[1]

Reaction Scheme:

Part 2: Vilsmeier-Haack Formylation Protocol

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3] The resulting electrophilic iminium species then attacks the electron-rich pyrrole ring to introduce the formyl group after hydrolysis.

Mechanistic Insight

The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion. This reagent is then attacked by the electron-rich C4 position of the pyrrole ring. The resulting intermediate is subsequently hydrolyzed during the work-up to yield the desired aldehyde.

Diagram of the Vilsmeier-Haack Reaction Mechanism:

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol

This protocol is adapted from a similar Vilsmeier-Haack formylation of a substituted pyrrole.[5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate | 181.22 | 3.0 mmol | 1.0 |

| N,N-Dimethylformamide (DMF) | 73.09 | 3.5 mL | - |

| Phosphorus oxychloride (POCl₃) | 153.33 | 3.3 mmol | 1.1 |

| Ice | 18.02 | 50 mL | - |

| 1 M Sodium hydroxide (NaOH) solution | 40.00 | As needed | - |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| Water (deionized) | 18.02 | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add N,N-dimethylformamide (DMF, 1.5 mL). Cool the flask in an ice-water bath. To the stirred DMF, add phosphorus oxychloride (0.308 mL, 3.3 mmol) dropwise. Allow the reaction mixture to stir for 30 minutes at 0 °C. The formation of the Vilsmeier reagent is typically indicated by the formation of a solid or a viscous oil.

-

Reaction with the Pyrrole Substrate: Dissolve Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate (544 mg, 3.0 mmol) in DMF (2 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over a period of 1 minute.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Pour the reaction mixture onto crushed ice (50 mL). Carefully neutralize the mixture by the slow addition of 1 M sodium hydroxide (NaOH) solution until the pH is approximately 11, then adjust to pH 6 with 1M HCl. This step should be performed in a well-ventilated fume hood as the hydrolysis of the intermediate can be exothermic.

-

Product Isolation: The product may precipitate out of the aqueous solution. If a solid forms, collect it by vacuum filtration and wash with cold water. If the product remains in solution, extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Purification: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound as a solid.

Diagram of the Experimental Workflow:

Caption: Experimental workflow for the synthesis.

Part 3: Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 9.8-10.0 (s, 1H, -CHO)

-

δ 3.8-3.9 (s, 3H, -OCH₃)

-

δ 3.6-3.7 (s, 3H, N-CH₃)

-

δ 2.4-2.5 (s, 3H, C2-CH₃)

-

δ 2.2-2.3 (s, 3H, C5-CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 185-187 (-CHO)

-

δ 164-166 (C=O, ester)

-

δ 138-140 (C2)

-

δ 130-132 (C5)

-

δ 125-127 (C4)

-

δ 120-122 (C3)

-

δ 51-53 (-OCH₃)

-

δ 30-32 (N-CH₃)

-

δ 12-14 (C2-CH₃)

-

δ 10-12 (C5-CH₃)

-

-

Mass Spectrometry (ESI+): Calculated for C₁₀H₁₃NO₃ [M+H]⁺, expected m/z ≈ 196.09.

Troubleshooting and Safety Precautions

-

Safety: Phosphorus oxychloride is corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction quench and neutralization can be exothermic and may release HCl gas.

-

Anhydrous Conditions: The Vilsmeier-Haack reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

-